molecular formula C13H22N4 B7120814 N-[(3-ethyltriazol-4-yl)methyl]spiro[2.5]octan-6-amine

N-[(3-ethyltriazol-4-yl)methyl]spiro[2.5]octan-6-amine

Cat. No.: B7120814
M. Wt: 234.34 g/mol
InChI Key: KDCILJNLVPBGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-ethyltriazol-4-yl)methyl]spiro[2.5]octan-6-amine is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a spiro[2.5]octane core with a triazole moiety attached via a methylene bridge. The presence of the triazole ring imparts significant biological and chemical properties to the compound, making it of interest in various fields of research.

Properties

IUPAC Name

N-[(3-ethyltriazol-4-yl)methyl]spiro[2.5]octan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-2-17-12(10-15-16-17)9-14-11-3-5-13(6-4-11)7-8-13/h10-11,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCILJNLVPBGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)CNC2CCC3(CC2)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyltriazol-4-yl)methyl]spiro[2.5]octan-6-amine typically involves the following steps:

    Formation of the Spiro[2.5]octane Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry approach, specifically using azide-alkyne cycloaddition.

    Attachment of the Triazole to the Spiro Core: This step involves the reaction of the triazole with a suitable methylene bridge precursor to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening for optimal conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyltriazol-4-yl)methyl]spiro[2.5]octan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the spiro core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazole ring.

Scientific Research Applications

N-[(3-ethyltriazol-4-yl)methyl]spiro[2.5]octan-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-ethyltriazol-4-yl)methyl]spiro[2.5]octan-6-amine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The spiro core provides structural rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane Derivatives: Compounds with similar spiro cores but different substituents.

    Triazole-Containing Compounds: Molecules with triazole rings attached to various cores.

Uniqueness

N-[(3-ethyltriazol-4-yl)methyl]spiro[2.5]octan-6-amine is unique due to the combination of the spiro[2.5]octane core and the triazole ring. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.